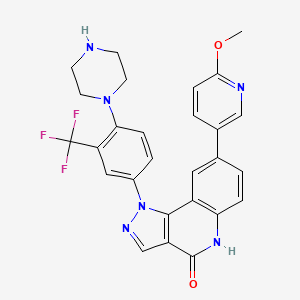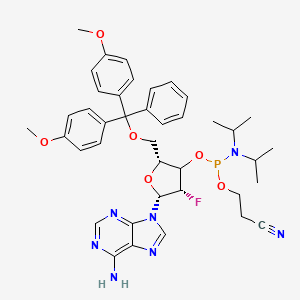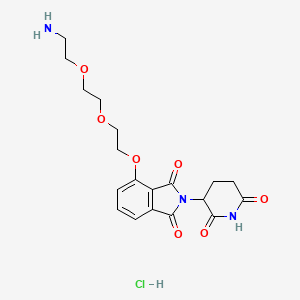
Risdiplam-hydroxylate-d3
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Risdiplam-hydroxylate-d3 is a compound related to risdiplam, an orally administered small molecule that modifies pre-mRNA splicing of the survival motor neuron 2 (SMN2) gene. This modification increases the production of functional SMN protein, which is crucial for the treatment of spinal muscular atrophy (SMA) .
Métodos De Preparación
The preparation of risdiplam-hydroxylate-d3 involves synthetic routes that include the formation of crystalline polymorphs. The process typically involves several steps, including the use of specific reagents and conditions to achieve the desired crystalline form . Industrial production methods focus on optimizing these processes to ensure high yield and purity of the compound.
Análisis De Reacciones Químicas
Risdiplam-hydroxylate-d3 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include flavin monooxygenases (FMO1 and FMO3) and cytochrome P450 enzymes (CYP1A1, CYP2J2, CYP3A4, and CYP3A7) . The major products formed from these reactions are metabolites that retain the therapeutic activity of the parent compound.
Aplicaciones Científicas De Investigación
Risdiplam-hydroxylate-d3 has significant applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used to study the mechanisms of mRNA splicing and the development of small molecule splicing modifiers. In biology and medicine, it is crucial for understanding and treating spinal muscular atrophy by increasing the levels of functional SMN protein . Industrial applications include the production of therapeutic agents for SMA and potentially other genetic disorders.
Mecanismo De Acción
The mechanism of action of risdiplam-hydroxylate-d3 involves the modification of SMN2 pre-mRNA splicing, leading to increased production of functional SMN protein. This process is facilitated by the binding of the compound to specific sites on the pre-mRNA, enhancing the inclusion of exon 7 in the final mRNA transcript . The molecular targets involved include the SMN2 gene and various splicing factors.
Comparación Con Compuestos Similares
Risdiplam-hydroxylate-d3 is unique compared to other similar compounds due to its oral bioavailability and specific mechanism of action. Similar compounds include nusinersen and onasemnogene abeparvovec, which also target the SMN2 gene but differ in their administration routes and molecular mechanisms . Nusinersen requires intrathecal administration, while onasemnogene abeparvovec is a gene therapy delivered via viral vectors.
Propiedades
Fórmula molecular |
C22H23N7O2 |
|---|---|
Peso molecular |
420.5 g/mol |
Nombre IUPAC |
7-(4-hydroxy-4,7-diazaspiro[2.5]octan-7-yl)-2-[2-methyl-8-(trideuteriomethyl)imidazo[1,2-b]pyridazin-6-yl]pyrido[1,2-a]pyrimidin-4-one |
InChI |
InChI=1S/C22H23N7O2/c1-14-9-18(25-28-11-15(2)23-21(14)28)17-10-20(30)27-12-16(3-4-19(27)24-17)26-7-8-29(31)22(13-26)5-6-22/h3-4,9-12,31H,5-8,13H2,1-2H3/i1D3 |
Clave InChI |
QDCCRWMQPQCJSO-FIBGUPNXSA-N |
SMILES isomérico |
[2H]C([2H])([2H])C1=CC(=NN2C1=NC(=C2)C)C3=CC(=O)N4C=C(C=CC4=N3)N5CCN(C6(C5)CC6)O |
SMILES canónico |
CC1=CC(=NN2C1=NC(=C2)C)C3=CC(=O)N4C=C(C=CC4=N3)N5CCN(C6(C5)CC6)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-imidazo[1,5-a]indol-6-yl]methyl N-[3-chloro-4-(methylamino)phenyl]carbamate](/img/structure/B12375599.png)




![disodium;5-[[4,6-bis[3-[bis(2-amino-2-oxoethyl)sulfamoyl]anilino]-1,3,5-triazin-2-yl]amino]-2-[4-[[4,6-bis[3-[bis(2-amino-2-oxoethyl)sulfamoyl]anilino]-1,3,5-triazin-2-yl]amino]-2-sulfonatophenyl]benzenesulfonate](/img/structure/B12375609.png)







![N-[5-(2-cyclopropylethynyl)-1,3,4-thiadiazol-2-yl]-4-[2-(difluoromethyl)-5-methoxypyridin-4-yl]-6-(1-methylpyrazol-3-yl)pyridine-3-carboxamide](/img/structure/B12375654.png)
